molecular formula C10H11ClO6S3 B7793763 3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride

3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride

Cat. No.: B7793763
M. Wt: 358.8 g/mol
InChI Key: PKAQXFLLCSUTSH-UHFFFAOYSA-N
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Description

3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a sulfonyl group linked to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of a suitable dithiol with an oxidizing agent to form the 1,1-dioxo-1$l^{6}-thiolane structure.

    Attachment of the Sulfonyl Group: The thiolane ring is then reacted with a sulfonylating agent to introduce the sulfonyl group.

    Formation of the Benzene Sulfonyl Chloride: The benzene ring is sulfonated using chlorosulfonic acid to form benzene-1-sulfonyl chloride.

    Coupling Reaction: Finally, the thiolane sulfonyl group is coupled with the benzene sulfonyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiols and sulfides.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous base or acid

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Thiols: Formed by reaction with thiols

    Sulfoxides and Sulfones: Formed by oxidation

    Thiols and Sulfides: Formed by reduction

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride has several scientific research applications:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1??-thiolan-3-yl)sulfonyl]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonyl chloride: Lacks the thiolane sulfonyl group.

    Thiolan-3-yl sulfonyl chloride: Lacks the benzene sulfonyl group.

    Sulfonyl Chlorides: General class of compounds with varying substituents.

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO6S3/c11-20(16,17)9-3-1-2-8(6-9)19(14,15)10-4-5-18(12,13)7-10/h1-3,6,10H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAQXFLLCSUTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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